![molecular formula C17H14N2O B8603021 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile](/img/structure/B8603021.png)
2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often used in medicinal chemistry. The benzyloxy group attached to the indole ring enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-benzyloxyindole.
Nitrile Introduction: The nitrile group is introduced through a reaction with acetonitrile under specific conditions.
Catalysts and Reagents: Common reagents used in the synthesis include palladium catalysts for coupling reactions and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(7-Methoxy-1H-indol-3-yl)acetonitrile: Similar structure with a methoxy group instead of a benzyloxy group.
2-(7-Hydroxy-1H-indol-3-yl)acetonitrile: Contains a hydroxy group instead of a benzyloxy group.
2-(7-Ethoxy-1H-indol-3-yl)acetonitrile: Features an ethoxy group in place of the benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile provides unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(7-phenylmethoxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C17H14N2O/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9,12H2 |
InChI Key |
UOLVQYDUVGYHNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


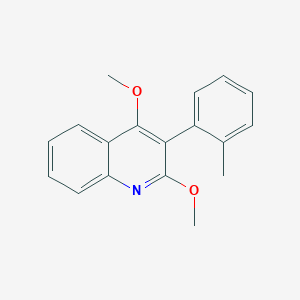
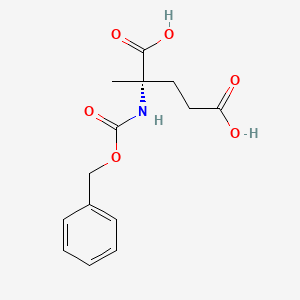
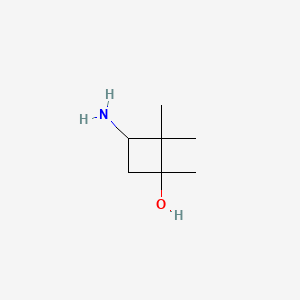
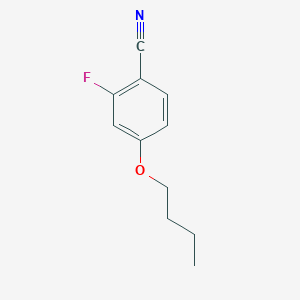

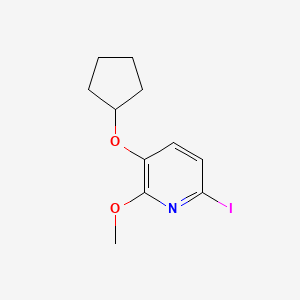
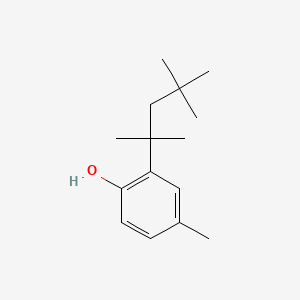
![2-methyl-5-[[(2S)-oxiran-2-yl]methoxy]-1,3-benzothiazole](/img/structure/B8603001.png)
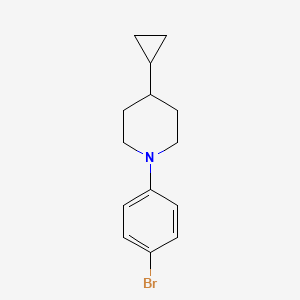

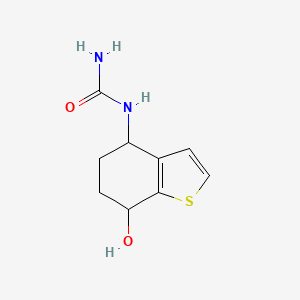

![3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B8603057.png)
![methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate](/img/structure/B8603060.png)
